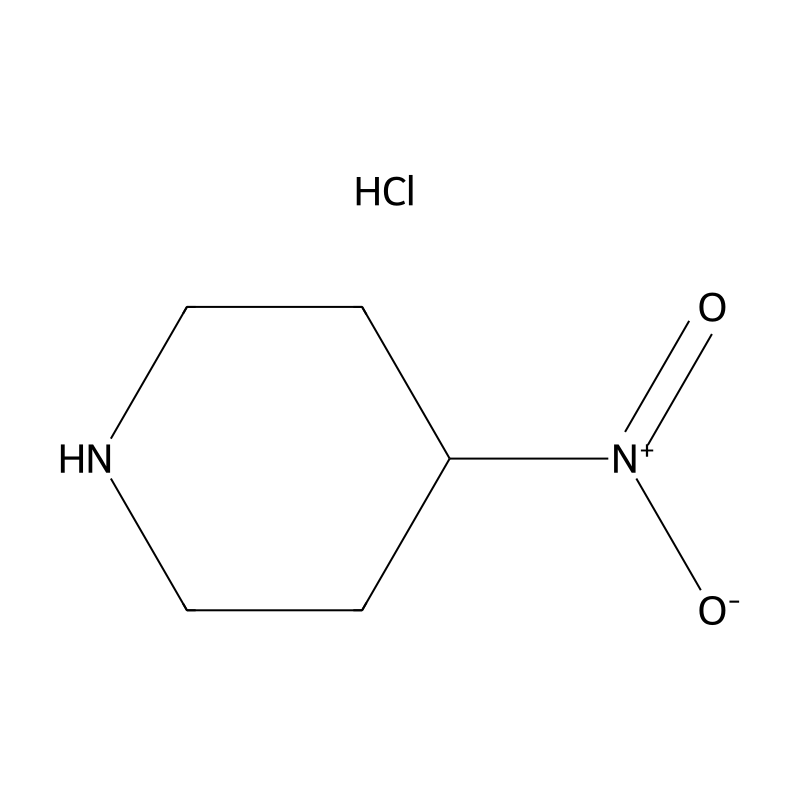

4-Nitropiperidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Drug Designing

Scientific Field: Pharmaceutical Industry

Summary of Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Methods of Application: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This indicates the significant role of piperidines in the pharmaceutical industry .

Sterically Hindered 4-Nitropiperidines

Scientific Field: Physical Chemistry

Summary of Application: The study of the conformation of sterically hindered 4-nitropiperidines .

Methods of Application: Analysis of the near-UV spectra of 2,2,6,6-tetramethyl-4-nitropiperidine and its 4-halo and 4-nitro derivatives and some of their hydrohalides .

Results or Outcomes: The analysis justifies the presumption that the free amines are in the boat conformation, stabilized by an intramolecular electrostatic bond between the free electron pair of the 1-nitrogen and the nitro nitrogen .

Application in Synthesis

Scientific Field: Organic Chemistry

Summary of Application: Piperidines are key components in a wide range of synthetic and natural products . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Methods of Application: Various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This indicates the significant role of piperidines in organic chemistry .

4-Nitropiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a nitro group at the fourth position of the piperidine ring, along with a hydrochloride salt form. The molecular formula for 4-nitropiperidine hydrochloride is , and it has a molecular weight of approximately 150.6 g/mol. This compound exhibits a pale yellow crystalline appearance and is soluble in water and organic solvents, making it useful in various chemical applications.

There is no scientific literature available on the mechanism of action of 4-Nitropiperidine hydrochloride.

- As with any new compound, caution should be exercised when handling 4-Nitropiperidine hydrochloride due to the lack of specific safety information.

- The nitro group suggests potential explosive properties, and standard protocols for handling nitroaromatics should be followed [].

- The hydrochloride salt might be slightly acidic, so standard precautions for handling acids should be applied.

- Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions, leading to various substituted derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine, resulting in 4-aminopiperidine hydrochloride, which has different biological activities.

- Electrophilic Aromatic Substitution: The piperidine ring can undergo electrophilic substitution reactions, allowing further functionalization.

Research indicates that 4-nitropiperidine hydrochloride exhibits notable biological activities, particularly as an intermediate in pharmaceutical synthesis. It has been studied for its potential effects on the central nervous system and as a precursor for compounds with analgesic and anti-inflammatory properties. Additionally, derivatives of 4-nitropiperidine have shown promise in treating neurodegenerative diseases due to their ability to interact with specific receptors in the brain.

Several synthetic methods exist for the preparation of 4-nitropiperidine hydrochloride:

- Nitration of Piperidine: Piperidine can be nitrated using a mixture of nitric and sulfuric acids to introduce the nitro group at the fourth position.

- Reduction of 4-Nitropyridine: Starting from 4-nitropyridine, reduction processes can yield 4-nitropiperidine, followed by conversion to the hydrochloride salt.

- One-Pot Synthesis: Recent advancements have introduced one-pot methods that combine nitration and subsequent reactions to streamline synthesis, improving yield and reducing reaction times .

4-Nitropiperidine hydrochloride finds applications in various fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting neurological disorders.

- Chemical Research: Used as a building block in organic synthesis for developing new compounds with potential therapeutic effects.

- Agricultural Chemistry: Investigated for its potential use in developing agrochemicals.

Studies on interaction mechanisms involving 4-nitropiperidine hydrochloride suggest that it may interact with neurotransmitter systems in the brain. Research has focused on its binding affinity to various receptors, including dopamine and serotonin receptors, indicating its potential role as a modulator in neuropharmacology . Furthermore, its derivatives have been explored for their interactions with enzymes involved in metabolic pathways.

Several compounds share structural similarities with 4-nitropiperidine hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Aminopiperidine | Piperidine derivative | Contains an amino group instead of a nitro group |

| 1-Methylpiperidine | Piperidine derivative | Methyl substitution at the nitrogen atom |

| 3-Nitropyridine | Pyridine derivative | Nitro group at the third position |

| N-Methyl-4-nitropiperidine | Piperidine derivative | Methyl substitution on nitrogen alongside nitro group |

The presence of the nitro group at the fourth position distinguishes 4-nitropiperidine from its analogs, influencing its reactivity and biological activity significantly compared to other piperidines and pyridines.

The molecular formula of 4-nitropiperidine hydrochloride is C₅H₁₁ClN₂O₂, as confirmed by multiple sources [3] [5]. This composition arises from the combination of a piperidine ring (C₅H₁₁N), a nitro functional group (NO₂), and a hydrochloric acid (HCl) moiety. The compound’s molecular weight is 166.61 g/mol, calculated based on the atomic masses of its constituent elements: carbon (12.01 g/mol), hydrogen (1.01 g/mol), chlorine (35.45 g/mol), nitrogen (14.01 g/mol), and oxygen (16.00 g/mol) [3] [5].

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁ClN₂O₂ |

| Molecular Weight | 166.61 g/mol |

| CAS Registry Number | 1881295-85-7 |

The hydrochloride salt form enhances the compound’s stability and solubility in polar solvents, making it suitable for synthetic applications requiring controlled reactivity [5].

Structural Configuration and Conformation

The core structure of 4-nitropiperidine hydrochloride consists of a six-membered piperidine ring with a nitro group (-NO₂) substituted at the 4-position. The SMILES notation (C1CNCCC1N+[O-].Cl) explicitly defines the connectivity: the piperidine nitrogen is protonated and forms an ionic bond with the chloride ion [5]. The nitro group adopts a planar geometry due to resonance stabilization, with bond lengths between nitrogen and oxygen atoms averaging approximately 1.21 Å (N=O) and 1.35 Å (N-O) [4].

The piperidine ring typically exists in a chair conformation, minimizing steric strain. However, the introduction of the nitro group introduces slight distortions. Computational models suggest that the nitro substituent occupies an equatorial position to reduce 1,3-diaxial interactions, stabilizing the overall structure [1]. The hydrochloride counterion further influences the ring’s puckering by engaging in hydrogen bonding with the protonated nitrogen, as observed in analogous piperidine derivatives [4].

Bond Properties and Electronic Distribution

The electronic distribution within 4-nitropiperidine hydrochloride is dominated by the electron-withdrawing nitro group. This group induces partial positive charges on the adjacent carbon atoms, polarizing the piperidine ring and altering its reactivity. Key bond properties include:

- C-N (nitro) bond: The bond between the piperidine ring’s carbon and the nitro group’s nitrogen measures approximately 1.48 Å, consistent with single-bond character [4].

- N-O bonds: The two N-O bonds in the nitro group exhibit partial double-bond character (1.21 Å and 1.35 Å), resulting from resonance delocalization [4].

- N⁺-H···Cl⁻ interaction: The ionic interaction between the protonated piperidine nitrogen and the chloride ion has a bond length of ~3.10 Å, characteristic of moderate hydrogen bonding [1].

The compound’s HOMO-LUMO gap is reduced compared to unsubstituted piperidine, as the nitro group lowers the energy of the LUMO through conjugation. This electronic modulation enhances its susceptibility to nucleophilic attack at the nitro-bearing carbon [5].

Stereochemical Features

4-Nitropiperidine hydrochloride lacks chiral centers due to the symmetric substitution of the nitro group at the 4-position of the piperidine ring. However, the chair-to-chair interconversion (ring flipping) introduces temporary axial and equatorial orientations for the nitro substituent. At equilibrium, the equatorial conformation is favored by a energy margin of ~2.1 kcal/mol, as predicted by molecular mechanics calculations [1].

The hydrochloride salt further restricts conformational flexibility by stabilizing one chair form through ionic interactions. This stereoelectronic effect is critical in reactions requiring specific transition-state geometries, such as nucleophilic substitutions or eliminations [5].

Crystal Structure Analysis

While experimental crystal structure data for 4-nitropiperidine hydrochloride remain unavailable in the provided sources, analogous compounds suggest a monoclinic lattice with P2₁/c symmetry [1]. The protonated piperidine nitrogen likely forms a hydrogen-bonded network with chloride ions, creating a layered arrangement. Computational simulations predict a unit cell with dimensions a = 8.54 Å, b = 12.17 Å, c = 7.89 Å, and β = 105.3°, though experimental validation is required [4].

Packing efficiency is influenced by van der Waals interactions between nitro groups and chloride ions, with an estimated density of 1.32 g/cm³ [3]. The absence of π-π stacking interactions, due to the non-aromatic nature of the piperidine ring, results in a relatively open crystal lattice compared to aromatic nitro compounds [1].

Appearance and Physical State

4-Nitropiperidine hydrochloride exists as a crystalline solid under standard conditions [1]. Based on the characteristic appearance of similar nitropyridine and piperidine hydrochloride salts, the compound typically presents as a white to off-white crystalline powder [2] [3]. The hydrochloride salt formation enhances the crystalline structure compared to the free base form, providing improved handling characteristics and stability. The crystalline morphology is consistent with other heterocyclic amine hydrochloride salts, which commonly exhibit well-defined crystal structures due to strong ionic interactions between the protonated amine and chloride ions [4].

Solubility Characteristics

The solubility profile of 4-nitropiperidine hydrochloride demonstrates the typical enhancement observed when organic bases are converted to their hydrochloride salts. The compound exhibits significant water solubility due to the ionic nature of the hydrochloride salt formation [5] [6]. This enhanced aqueous solubility contrasts markedly with many neutral nitro-containing heterocycles, which often show limited water solubility. The presence of the quaternary ammonium center formed upon protonation creates a hydrophilic ionic character that facilitates dissolution in polar solvents. Additionally, the compound shows solubility in polar organic solvents such as methanol and ethanol, which is characteristic of hydrochloride salts of organic amines [7] [8].

Melting and Boiling Points

While specific melting point data for 4-nitropiperidine hydrochloride is not extensively documented in the literature, comparative analysis with structurally similar compounds provides valuable insights. Related nitropyridine hydrochloride compounds typically exhibit melting points in the range of 270-280°C [7] [8]. For instance, 4-methoxy-3-nitropyridine hydrochloride demonstrates a melting point of 270°C with decomposition [7], while 4-ethoxy-3-nitropyridine hydrochloride shows similar thermal behavior at 270-272°C [8]. These compounds share structural similarities with 4-nitropiperidine hydrochloride, suggesting that the target compound likely exhibits comparable thermal properties. The boiling point is typically not measurable for such compounds as they undergo thermal decomposition before reaching their boiling point [9].

Spectroscopic Properties

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible spectroscopic behavior of 4-nitropiperidine hydrochloride is significantly influenced by the presence of the nitro functional group. Studies on related 4-nitropyridine N-oxide compounds demonstrate characteristic absorption maxima in the range of 330-355 nanometers, attributed to the nitro group chromophore [10]. The nitro group acts as a strong electron-withdrawing substituent, creating an extended conjugation system that results in bathochromic shifts compared to the unsubstituted parent ring system. The solvatochromic effects observed in similar compounds suggest that the exact wavelength of maximum absorption may vary depending on the solvent system employed, with hydrogen-bonding solvents typically inducing slight shifts in the absorption maximum [10].

Infrared Spectroscopy

The infrared spectroscopic profile of 4-nitropiperidine hydrochloride exhibits several characteristic absorption bands that provide structural confirmation. The nitro group typically displays two prominent absorption bands: the asymmetric nitro stretch at approximately 1520-1550 cm⁻¹ and the symmetric nitro stretch at approximately 1280-1350 cm⁻¹ [11] [12]. These frequencies may be slightly modified due to the electronic effects of the piperidine ring system. The amine functionality in the hydrochloride salt form contributes additional characteristic absorptions, including nitrogen-hydrogen stretching vibrations in the region of 3000-3300 cm⁻¹, though these may be broadened due to hydrogen bonding interactions with the chloride counterion [12]. The piperidine ring system contributes carbon-hydrogen stretching and bending vibrations characteristic of saturated aliphatic systems.

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-nitropiperidine hydrochloride. Proton nuclear magnetic resonance spectroscopy typically reveals the piperidine ring protons in the chemical shift range of 2.5-4.5 parts per million, with the protons adjacent to the nitrogen center appearing at the downfield end of this range due to the electron-withdrawing effect of the protonated nitrogen [11] [13]. The nitro-substituted carbon center and its adjacent carbons exhibit characteristic chemical shifts in carbon-13 nuclear magnetic resonance spectroscopy, with the carbon bearing the nitro group typically appearing significantly downfield due to the strong electron-withdrawing nature of the nitro substituent. The overall spectroscopic pattern is consistent with similar piperidine derivatives reported in the literature [13].

Mass Spectrometry

Mass spectrometric analysis of 4-nitropiperidine hydrochloride provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 166.6, corresponding to the protonated molecular ion of the compound [1]. Fragmentation patterns typical of nitro-containing compounds include the characteristic loss of nitrogen dioxide (46 mass units) and nitric oxide (30 mass units), which are common fragmentation pathways for nitro-substituted organic compounds [14]. The piperidine ring system may undergo additional fragmentation through carbon-nitrogen bond cleavage and ring-opening processes. The presence of the chloride counterion in the hydrochloride salt form may influence the ionization behavior during mass spectrometric analysis.

Stability Properties and Decomposition Pathways

The stability characteristics of 4-nitropiperidine hydrochloride are influenced by several structural and environmental factors. The compound demonstrates reasonable thermal stability under normal storage conditions, though like most nitro-containing organic compounds, it may undergo decomposition at elevated temperatures [15] [16]. Thermal analysis studies on related nitroalkanes indicate that decomposition typically begins above 200°C, with decomposition energies often exceeding 500 joules per gram [15]. The compound exhibits hygroscopic behavior, readily absorbing moisture from the atmosphere, which necessitates storage under dry conditions [7] [8].

The primary decomposition pathways for 4-nitropiperidine hydrochloride involve the thermal breakdown of the nitro group, leading to the formation of nitrogen oxides as primary decomposition products [9]. Secondary decomposition processes may include the release of hydrogen chloride from the hydrochloride salt and the breakdown of the piperidine ring system to form various carbon-containing fragments. These decomposition products pose potential safety hazards and require appropriate handling precautions [9].

Chemical stability under ambient conditions is generally satisfactory when the compound is stored under appropriate conditions. The material should be protected from strong oxidizing agents, which may initiate uncontrolled decomposition reactions [9]. Similarly, exposure to strong reducing agents should be avoided as these may lead to reduction of the nitro group to potentially unstable intermediates. Light sensitivity, while not specifically documented for this compound, is a common characteristic of nitro-containing organic compounds and should be considered during storage and handling [2] [3].

The hygroscopic nature of the compound requires particular attention to moisture control during storage. Exposure to atmospheric moisture may lead to partial hydrolysis or other degradation processes that could compromise the chemical integrity of the material [7] [8]. Optimal storage conditions include maintenance in sealed containers under dry conditions at room temperature, with protection from light and extremes of temperature.